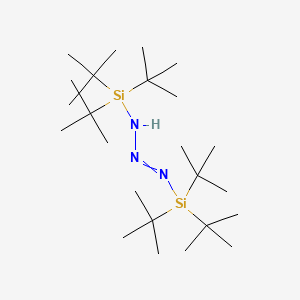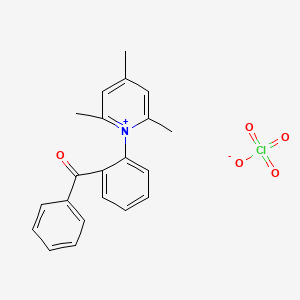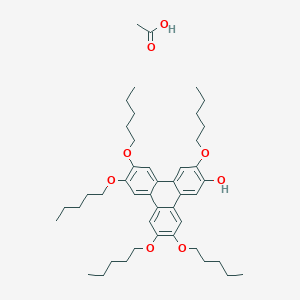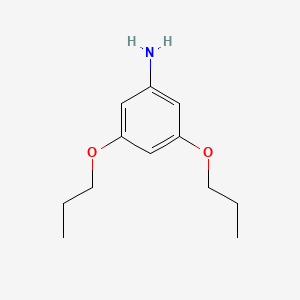
4-Benzamidobenzene-1-sulfonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzamidobenzene-1-sulfonyl azide is an organic compound that belongs to the class of sulfonyl azides. These compounds are known for their reactivity and are often used in organic synthesis and chemical research. The structure of this compound consists of a benzene ring substituted with a benzamido group and a sulfonyl azide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzamidobenzene-1-sulfonyl azide typically involves the diazotransfer reaction. One common method is the reaction of 4-benzamidobenzene-1-sulfonyl chloride with sodium azide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at room temperature .
Industrial Production Methods
On an industrial scale, the synthesis of sulfonyl azides can be achieved using safer and more efficient methods. For example, the use of imidazole-1-sulfonyl azide hydrochloride as a diazo donor has been reported to be effective and scalable. This reagent can be prepared in a one-pot reaction from inexpensive materials and is shelf-stable .
Chemical Reactions Analysis
Types of Reactions
4-Benzamidobenzene-1-sulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethylsulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
4-Benzamidobenzene-1-sulfonyl azide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzamidobenzene-1-sulfonyl azide involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, which are facilitated by its ability to act as a nucleophile or participate in cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
4-Benzamidobenzene-1-sulfonyl chloride: Similar structure but with a chloride group instead of an azide group.
4-Benzamidobenzene-1-sulfonamide: Similar structure but with an amide group instead of an azide group.
4-Benzamidobenzene-1-sulfonyl hydrazide: Similar structure but with a hydrazide group instead of an azide group.
Uniqueness
4-Benzamidobenzene-1-sulfonyl azide is unique due to its azide group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable reagent in organic synthesis and various scientific applications .
Properties
CAS No. |
89565-13-9 |
|---|---|
Molecular Formula |
C13H10N4O3S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
N-(4-azidosulfonylphenyl)benzamide |
InChI |
InChI=1S/C13H10N4O3S/c14-16-17-21(19,20)12-8-6-11(7-9-12)15-13(18)10-4-2-1-3-5-10/h1-9H,(H,15,18) |
InChI Key |
DQLXBCOLPRGAGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)
![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)




![6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14385317.png)


![2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide](/img/structure/B14385327.png)
